molecular formula C17H13F2N3O3S B2669998 2,5-difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 903290-61-9

2,5-difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B2669998
CAS No.: 903290-61-9
M. Wt: 377.37
InChI Key: DIUJBWIQPIVDOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular architecture, incorporating a pyridazine core linked to a benzenesulfonamide group, is characteristic of scaffolds frequently investigated for targeted therapeutic applications . Heterocyclic molecules are fundamental to modern pharmacology, found in over 85% of all FDA-approved pharmaceutical drugs, underscoring their critical importance in developing new bioactive agents . This compound is structurally analogous to other investigational heterocyclic compounds that have demonstrated potent antagonistic activity against hormonal targets such as the gonadotropin-releasing hormone (GnRH) receptor . Compounds targeting the GnRH pathway are actively researched for their potential in treating hormone-dependent conditions, including prostate cancer, uterine fibroids, and endometriosis . Furthermore, the 6-methoxypyridazin-3-yl component is a privileged structure in drug design, also appearing in the context of phosphodiesterase-4 (PDE4) inhibitors, which are relevant for inflammatory disease research . This suggests broad potential utility for researchers exploring pathways related to both endocrinology and inflammation. The primary research value of this compound lies in its potential as a key intermediate or a novel chemical entity for developing targeted therapies. It serves as a vital tool for scientists conducting structure-activity relationship (SAR) studies, investigating mechanisms of action, and screening for new inhibitors against specific enzymatic or receptor targets. Its carefully designed structure makes it particularly suitable for research focused on oncology and endocrine disorders, providing a promising starting point for advanced preclinical investigations.

Properties

IUPAC Name

2,5-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O3S/c1-25-17-9-8-15(20-21-17)11-2-5-13(6-3-11)22-26(23,24)16-10-12(18)4-7-14(16)19/h2-10,22H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUJBWIQPIVDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like 2,5-difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of fluorine atoms, the compound can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound’s functional groups allow it to undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

2,5-difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structure allows it to interact with biological targets, making it useful in studying biochemical pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

    Industry: The compound’s unique properties make it suitable for use in materials science and other industrial applications.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogues

Compound Name/Structure Key Substituents Biological Activity Reference
Target Compound 2,5-difluoro, 4-(6-methoxypyridazin-3-yl)phenyl Hypothesized anti-inflammatory/antimicrobial* N/A
4-(N'-{1-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-ethylidene}-hydrazino)-benzenesulfonamide (17c) Phthalimide, hydrazino-benzenesulfonamide High in vitro anti-inflammatory activity
2,5-Difluoro-N-[2-(4-morpholinylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]benzenesulfonamide Morpholinylmethyl, benzothiolo-pyrimidine Exact activity unspecified

Key Observations

Anti-inflammatory Potential: Compound 17c () demonstrated the highest anti-inflammatory activity among phthalimide-sulfonamide hybrids . The hydrazino-phthalimide substituent likely contributes to this activity through modulation of inflammatory pathways.

The fluorine atoms in the target compound could enhance membrane permeability, but the absence of a phthalimide or triazolidine moiety (as in 13b and 13c) might reduce antioxidant or antibacterial efficacy.

Cytotoxicity: None of the phthalimide-sulfonamides in exhibited cytotoxicity in normal human cells . This suggests that sulfonamide derivatives, including the target compound, may have favorable safety profiles, though further testing is required.

Structural Influence on Activity :

  • The morpholinylmethyl-benzothiolo-pyrimidine substituent in the analogue introduces a bulky, heterocyclic group, which may affect pharmacokinetics (e.g., solubility, bioavailability) compared to the target compound’s methoxypyridazine-phenyl group.

Research Implications and Limitations

  • Gaps in Data : Direct experimental data for the target compound is absent in the provided evidence. Comparisons rely on structural analogs, limiting conclusive insights.
  • Hypothetical Advantages: The fluorine atoms and methoxypyridazine group in the target compound may confer improved metabolic stability and target selectivity over non-fluorinated or phthalimide-containing analogues.
  • Future Directions : Prioritize in vitro testing for anti-inflammatory, antimicrobial, and cytotoxic activities to validate hypotheses derived from structural comparisons.

Biological Activity

2,5-Difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide is a sulfonamide compound that has attracted attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound is characterized by the presence of two fluorine atoms on the benzene ring and a pyridazine moiety, which may enhance its biological activity through specific interactions with molecular targets.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Fluorine Substituents : The fluorine atoms at the 2 and 5 positions increase the electrophilicity of the benzene ring, potentially enhancing reactivity towards nucleophiles.
  • Pyridazine Moiety : The presence of the methoxypyridazin group may allow for additional functionalization and influence biological interactions.

Antitumor Activity

Research indicates that compounds with similar structural features often exhibit significant antitumor activity. For instance, studies on related benzenesulfonamides have shown promising results against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358).

  • Case Study : In vitro assays demonstrated that certain derivatives of benzenesulfonamides exhibited IC50 values in the low micromolar range against these cell lines, suggesting potential efficacy in tumor inhibition.
CompoundCell LineIC50 (µM)
Compound AA5492.12 ± 0.21
Compound BHCC8275.13 ± 0.97
2,5-Difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamideTBDTBD

Antimicrobial Activity

Similar compounds have also been evaluated for their antimicrobial properties. For example, sulfonamide derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial folate synthesis.

  • Antibacterial Assays : Compounds were tested against Escherichia coli and Staphylococcus aureus, with some showing significant inhibition zones in agar diffusion tests.

The proposed mechanism of action for 2,5-difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide involves:

  • DNA Binding : Similar compounds have been shown to bind to DNA, inhibiting replication and transcription processes.
  • Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in metabolic pathways, leading to reduced cell proliferation.

Research Findings

Recent studies highlight the importance of structural modifications in enhancing biological activity. For instance:

  • Fluorination Effects : The introduction of fluorine atoms has been correlated with increased bioactivity in several classes of drugs.
  • Pyridazine Influence : The methoxypyridazin moiety appears to play a critical role in modulating pharmacological effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are applicable for preparing 2,5-difluoro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide?

  • Methodological Answer : Synthesis typically involves coupling a 2,5-difluorobenzenesulfonyl chloride derivative with a 4-(6-methoxypyridazin-3-yl)aniline intermediate. Key steps include:

  • Protection of amine groups in the pyridazine moiety to prevent undesired side reactions .
  • Nucleophilic substitution under anhydrous conditions using bases like triethylamine or NaH to facilitate sulfonamide bond formation .
  • Deprotection and purification via column chromatography or recrystallization, validated by TLC and NMR .
    • Validation : Monitor reaction progress using LC-MS for intermediate verification .

Q. Which analytical techniques are critical for structural characterization?

  • Methodological Answer :

  • X-ray crystallography resolves stereochemistry and confirms crystalline phase purity (e.g., unit cell parameters, hydrogen-bonding networks) .
  • High-resolution mass spectrometry (HRMS) validates molecular weight and exact mass (e.g., 480.0805 Da for related sulfonamides) .
  • Multinuclear NMR (¹H, ¹³C, ¹⁹F) identifies substituent positions and confirms fluorine integration .

Q. What biological targets or activities are associated with this compound?

  • Methodological Answer :

  • Enzyme inhibition assays (e.g., fluorescence-based or radiometric) screen for interactions with kinases, phosphatases, or proteases .
  • Receptor binding studies (e.g., SPR or ITC) quantify affinity for targets like G-protein-coupled receptors (GPCRs) or nuclear receptors .
  • Cellular assays (e.g., cytotoxicity or apoptosis) assess functional activity in disease-relevant cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Cross-validate assays using orthogonal methods (e.g., compare enzyme inhibition in biochemical vs. cell-based systems) .
  • Control for experimental variables : Buffer composition (e.g., DMSO concentration), cell passage number, and assay temperature .
  • Leverage structure-activity relationship (SAR) studies to identify critical substituents (e.g., fluorine vs. methoxy groups) influencing activity .

Q. What strategies optimize solubility without compromising target affinity?

  • Methodological Answer :

  • Salt formation : Convert the free sulfonamide to a sodium or potassium salt, as demonstrated for related methoxypyridazine derivatives .
  • Co-crystallization : Explore co-crystals with cyclodextrins or carboxylic acids to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the methoxy or fluorine positions .

Q. How does fluorine substitution impact binding affinity and pharmacokinetics?

  • Methodological Answer :

  • Comparative SAR : Synthesize analogs with hydrogen or chlorine replacing fluorine and test in parallel .
  • Computational docking : Model interactions with target binding pockets (e.g., hydrophobic vs. electrostatic contributions) .
  • Metabolic stability assays : Use liver microsomes to assess fluorinated vs. non-fluorinated analog half-lives .

Q. How to address discrepancies in crystallographic data for polymorphic forms?

  • Methodological Answer :

  • Thermal analysis (DSC/TGA) distinguishes polymorphs by melting points and decomposition profiles .
  • Powder XRD compares experimental patterns with simulated data from single-crystal structures .
  • Solvent screening identifies conditions favoring specific crystalline phases (e.g., ethanol vs. acetonitrile) .

Q. What assays best elucidate sulfonamide-enzyme interaction mechanisms?

  • Methodological Answer :

  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • Kinetic isotope effects (KIE) : Use deuterated substrates to probe rate-limiting steps in enzyme inhibition .
  • Cryo-EM/X-ray co-crystallization : Resolve binding modes at atomic resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.